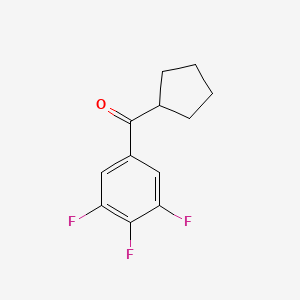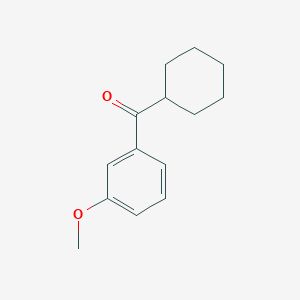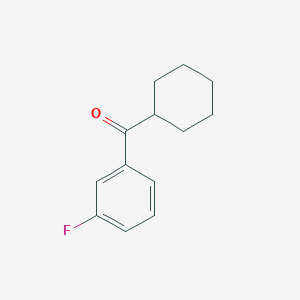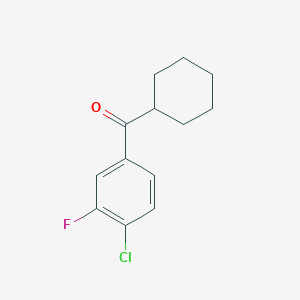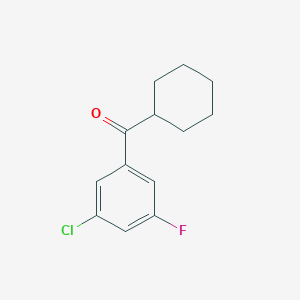
2-Methyl-3'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-3’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C19H21NO2 . It has a molecular weight of 295.38 .
Molecular Structure Analysis
The InChI code for “2-Methyl-3’-morpholinomethyl benzophenone” is 1S/C19H21NO2/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Activity in Cancer Research
A study by Al-Ghorbani et al. (2017) synthesized derivatives of morpholine conjugated benzophenone, evaluating their role against neoplastic development. The compounds showed significant anti-proliferative activity against various types of cancer cells, indicating the potential use of 2-Methyl-3'-morpholinomethyl benzophenone in cancer research (Al‐Ghorbani et al., 2017).
Photochemistry in Biological Chemistry
Dormán et al. (2016) discussed the applications of benzophenone (BP) photochemistry in biological chemistry, bioorganic chemistry, and material science. BP photophores, including variants like 2-Methyl-3'-morpholinomethyl benzophenone, demonstrate unique photochemical properties useful in bioconjugation and surface grafting (Dormán et al., 2016).
Synthesis and Antitumor Activity
Kumazawa et al. (1997) reported the synthesis of novel benzophenone derivatives, including morpholino benzophenones, and assessed their cytotoxic and antitumor activities. These derivatives, related to 2-Methyl-3'-morpholinomethyl benzophenone, showed potent cytotoxic activity against various cancer cells, highlighting their potential in antitumor applications (Kumazawa et al., 1997).
Environmental Concerns and Safety
A study by Jin et al. (2019) isolated a bacterial strain capable of degrading benzophenone-3 (BP-3), closely related to 2-Methyl-3'-morpholinomethyl benzophenone. This study highlights the environmental impact and the need for safe removal of such compounds from the environment (Jin et al., 2019).
Cosmetic and Pharmaceutical Applications
Liao and Kannan (2014) explored the presence of BP-3, a variant of benzophenone, in personal care products. This study indicates the potential use of 2-Methyl-3'-morpholinomethyl benzophenone in cosmetic and pharmaceutical products, considering its structural similarities (Liao & Kannan, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-5-2-3-8-18(15)19(21)17-7-4-6-16(13-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGIHINAPEYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643066 |
Source


|
| Record name | (2-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3'-morpholinomethyl benzophenone | |
CAS RN |
898764-99-3 |
Source


|
| Record name | (2-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





